![molecular formula C28H34N2O6 B12012472 3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012472.png)
3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
簡潔にするために「化合物X」 と呼ばれるこの化合物は、ピロロン誘導体 のクラスに属します。その化学構造は、フェニル基、ヒドロキシル基、およびモルホリン部分と融合したピロロン環を特徴としています。化合物の系統名は、その置換基と官能基を反映しており、その複雑な性質を強調しています。
準備方法
合成経路:
環化による合成:
単離と精製:
- 化合物Xの工業規模での生産には、効率、スケーラビリティ、および費用対効果の観点から合成経路を最適化することが含まれます。
- 企業は、この化合物を生産するために連続フロー反応器またはバッチプロセスを採用する場合があります。
化学反応の分析
反応性:
- 化合物Xは、その官能基のために多様な反応性を示します。
酸化: フェノール性ヒドロキシル基は酸化されやすいです。
還元: カルボニル基の還元により、対応するアルコールが生成されます。
置換: イソブトキシ基は求核置換反応を受けやすいです。
一般的な試薬と条件:
主な生成物:
4. 科学研究への応用
化学: 化合物Xは、他のピロロン系化合物を合成するための汎用性の高い中間体として役立ちます。
生物学: 研究者は、酵素や受容体との相互作用を研究し、生体活性分子の可能性を探っています。
医学: 抗炎症作用、抗酸化作用、抗がん作用などの薬理学的特性に焦点を当てて調査が行われています。
産業: 化合物Xは、ポリマー改質などの材料科学に応用されています。
科学的研究の応用
Chemistry: Compound X serves as a versatile intermediate for synthesizing other pyrrolone-based compounds.
Biology: Researchers explore its potential as a bioactive molecule, studying its interactions with enzymes and receptors.
Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Industry: Compound X finds applications in materials science, such as polymer modification.
作用機序
標的: 化合物Xは特定のタンパク質と相互作用し、細胞経路に影響を与えます。
経路: 酸化ストレス経路、細胞シグナル伝達カスケード、遺伝子発現を調節します。
6. 類似の化合物との比較
化合物Xのユニークな特徴:
類似の化合物:
類似化合物との比較
Unique Features of Compound X:
Similar Compounds:
特性
分子式 |
C28H34N2O6 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O6/c1-18(2)17-36-23-9-6-21(16-19(23)3)26(32)24-25(20-4-7-22(31)8-5-20)30(28(34)27(24)33)11-10-29-12-14-35-15-13-29/h4-9,16,18,25,31-32H,10-15,17H2,1-3H3/b26-24+ |
InChIキー |
IIQGLJNCKDRGME-SHHOIMCASA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)O)/O)OCC(C)C |
正規SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)O)O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


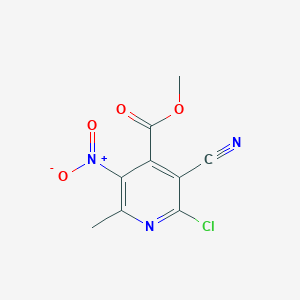
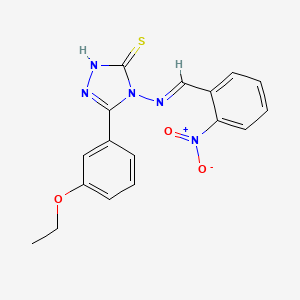
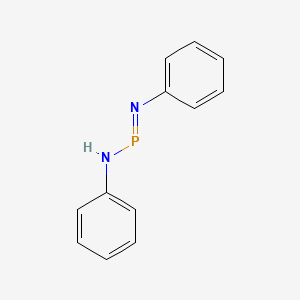
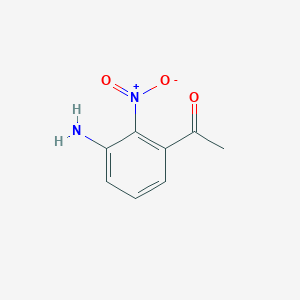
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012423.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12012431.png)

![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012446.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012449.png)
![4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012464.png)
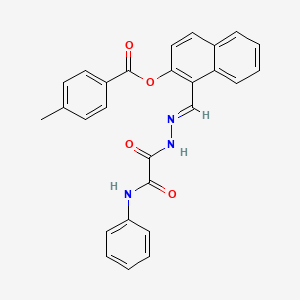

![3-phenylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B12012482.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12012487.png)
